N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride
Description
Molecular Formula: C₁₁H₁₉ClN₃O₂ (based on molecular formula C₁₁H₉NO₃ with HCl addition ). CAS Registry: 2060031-21-0 . Structural Features: The compound comprises a 1,4-diazepane (a seven-membered ring with two nitrogen atoms) linked via a ketone-containing ethyl chain to an acetamide group, with a hydrochloride salt.
Properties
IUPAC Name |
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-8(13)11-7-9(14)12-5-2-3-10-4-6-12;/h10H,2-7H2,1H3,(H,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSSKAYBFQYXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride typically involves the reaction of 1,4-diazepane with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, notably in modulating receptor activity.
Receptor Modulation
Research indicates that compounds similar to this compound may act on G protein-coupled receptors (GPCRs). GPCRs are critical in numerous physiological processes and are common targets for drug development. For instance, derivatives of diazepan compounds have shown promise in modulating the melanocortin receptors, which are involved in metabolic regulation and energy homeostasis .
Antidepressant Activity
Studies have suggested that compounds featuring the diazepan moiety may exhibit antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been implicated in the therapeutic effects observed in preclinical models . This positions this compound as a candidate for further exploration in the treatment of mood disorders.
Pharmacological Studies
Pharmacological investigations have focused on the safety and efficacy profiles of this compound.
Toxicological Assessments
Preliminary toxicological studies are essential to evaluate the safety of new compounds. This compound has undergone assessments to determine its toxicity levels in various biological systems. These studies typically involve evaluating the compound's effects on vital organs and its potential for adverse reactions .
In Vivo Studies
In vivo studies using animal models have been conducted to assess the pharmacokinetics and pharmacodynamics of this compound. These studies provide insights into how the compound is absorbed, distributed, metabolized, and excreted from biological systems .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound.
Case Study: Antidepressant Efficacy
A study involving a series of animal tests demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was hypothesized to involve increased serotonin levels in the brain .
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced markers of oxidative stress in neuronal cells .
Mechanism of Action
The mechanism of action of N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride involves its interaction with specific molecular targets. The diazepane ring can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural Analogues in Agrochemical Chemistry
Several acetamide derivatives with pesticidal activity share partial structural homology with the target compound (Table 1).
Key Differences :
Diazepane-Containing Derivatives
Other diazepane-based compounds highlight the structural and functional diversity of this scaffold (Table 2).
Key Insights :
- Functional Group Influence : The trifluoroethyl-sulfonamide group in the first analogue may enhance metabolic stability or target selectivity compared to the acetamide group in the target compound .
- Synthetic Utility : Propargyl-containing derivatives (e.g., C₁₀H₁₆N₃O₂) are often used in click chemistry, whereas the target compound’s oxoethyl group may favor hydrogen bonding in biological systems .
Research Findings and Mechanistic Considerations
- Agrochemical vs. Pharmaceutical Potential: The absence of chloro or aromatic substituents in the target compound reduces its likelihood as a herbicide but increases compatibility with CNS targets due to reduced hydrophobicity .
- Salt Form Advantages : The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug candidates compared to neutral agrochemical analogues .
- Diazepane Flexibility : The seven-membered ring’s conformational flexibility may allow interactions with diverse biological targets, such as G-protein-coupled receptors (GPCRs) or ion channels .
Biological Activity
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula , this compound is characterized by a diazepane ring, which plays a crucial role in its interactions with biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 199.25 g/mol
- CAS Number : 2059938-23-5
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The diazepane structure allows for binding to various targets, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : This compound may inhibit certain enzymes, thereby affecting metabolic pathways.
- Receptor Binding : It can bind to neurotransmitter receptors, influencing neural signaling.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that compounds similar to this one exhibit significant antimicrobial properties.
- Anti-inflammatory Effects : Potential applications in reducing inflammation have been noted in preliminary studies.
- Neuroprotective Effects : Given its structure, there are indications that it may protect neuronal cells from damage.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of various diazepane derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, indicating strong antibacterial potential.
Case Study 2: Neuroprotection
A recent study evaluated the neuroprotective effects of this compound in an animal model of oxidative stress-induced neuronal damage. Treatment with this compound resulted in a significant reduction in neuronal apoptosis and improved behavioral outcomes compared to controls.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride?
The synthesis typically involves coupling reactions between 1,4-diazepane derivatives and chloroacetamide intermediates. For example, carbodiimide-based coupling reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCl) in dichloromethane with triethylamine as a base can facilitate amide bond formation. Reaction temperatures should be maintained at 273 K to minimize side reactions, and purification steps may include extraction with dichloromethane followed by recrystallization .
Q. How does the hydrochloride salt form influence the compound’s solubility and reactivity?
The hydrochloride salt increases aqueous solubility due to ionic dissociation, releasing HCl upon hydrolysis. However, this can also lower the pH of solutions, potentially affecting reaction compatibility in aqueous environments. Solubility in polar solvents (e.g., water, methanol) should be prioritized for biological assays, while non-polar solvents (e.g., DCM) are suitable for synthetic steps .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Purity : High-performance liquid chromatography (HPLC) with UV detection (95% purity threshold, as noted in CAS data) .
- Structural Confirmation : Nuclear magnetic resonance (NMR) for proton environments, Fourier-transform infrared spectroscopy (FTIR) for functional groups (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry (MS) for molecular weight validation (235.72 g/mol) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, pH) or impurities. To mitigate:
- Standardize solvent systems (e.g., use dimethyl sulfoxide (DMSO) with <0.1% water for stock solutions).
- Validate purity via HPLC before assays .
- Perform dose-response curves across multiple cell lines to isolate compound-specific effects .
Q. What strategies optimize reaction yields during scale-up synthesis?
Q. How do steric and electronic factors influence the compound’s conformational stability?
X-ray crystallography data of analogous compounds (e.g., dichlorophenylacetamide derivatives) reveal that steric repulsion between the 1,4-diazepane ring and acetamide group causes rotational flexibility, with dihedral angles ranging from 44.5° to 77.5°. Planarity of the amide group is critical for hydrogen-bonded dimer formation (R₂²(10) motif), which stabilizes the crystal lattice .
Q. What experimental design considerations are essential for studying its pharmacokinetics?
- Solubility Profiling : Test in biorelevant media (e.g., simulated gastric fluid) to predict oral bioavailability.
- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation.
- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fractions .
Data Contradiction Analysis
Q. Why do computational docking results sometimes conflict with experimental binding affinities?
- Flexibility Mismatch : Molecular docking often assumes rigid receptor structures, whereas the compound’s diazepane ring exhibits conformational mobility.
- Protonation State : The hydrochloride salt’s ionization in physiological pH may not align with docking simulations. Use molecular dynamics (MD) simulations to account for solvation and pH effects .
Q. How to resolve discrepancies in cytotoxicity data across different cell lines?
- Cell Membrane Permeability : Adjust assay media with permeability enhancers (e.g., pluronic F-68).
- Metabolic Activity : Normalize cytotoxicity data to mitochondrial activity (e.g., MTT assay) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
